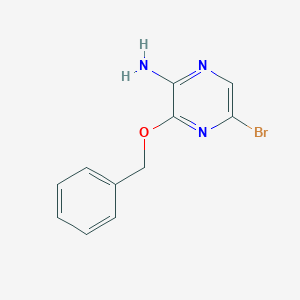

2-Amino-3-benzyloxy-5-bromopyrazine

説明

2-Amino-3-benzyloxy-5-bromopyrazine (CAS: 187973-44-0) is a brominated pyrazine derivative featuring a benzyloxy group at position 3 and an amino group at position 2. Its molecular formula is C₁₁H₁₀BrN₃O, with a molecular weight of 296.12 g/mol. The compound is commercially available with a purity of 95% and is utilized in pharmaceutical research, particularly as a precursor for synthesizing bioactive molecules .

The pyrazine core is aromatic, and the substituents influence its electronic and steric properties.

特性

IUPAC Name |

5-bromo-3-phenylmethoxypyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O/c12-9-6-14-10(13)11(15-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVIPEDIQULQPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=CN=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444488 | |

| Record name | 3-(Benzyloxy)-5-bromopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187973-44-0 | |

| Record name | 3-(Benzyloxy)-5-bromopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Mode of Action

2-Amino-3-benzyloxy-5-bromopyrazine is used without prior protection of the amino group in a palladium-catalyzed cross-coupling with pyridylboronic acids leading to pyrazinylpyridines. This suggests that the compound may interact with its targets through a mechanism involving cross-coupling reactions.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely bbb permeant.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C. Furthermore, its lipophilicity (Log Po/w) is predicted to be 2.31 (iLOGP), which could influence its distribution within the body.

生物活性

2-Amino-3-benzyloxy-5-bromopyrazine is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : CHBrNO

- Molecular Weight : 279.14 g/mol

- Melting Point : 92°C - 94°C

The compound features an amino group, a bromine atom, and a benzyloxy group attached to a pyrazine ring, which contribute to its reactivity and biological properties. The amino group can engage in nucleophilic substitution, while the bromine atom serves as a leaving group in various coupling reactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity

- Cytotoxicity Against Cancer Cells

- Enzyme Inhibition

- Potential Antidiabetic Effects

Antimicrobial Activity

Studies have demonstrated that derivatives of pyrazine compounds often exhibit antimicrobial properties. For instance, a structure–activity relationship (SAR) study revealed that certain substitutions enhance the antibacterial efficacy against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 16 | Moderate against B. subtilis |

| Reference Drug (Streptomycin) | 8 | Strong against B. subtilis |

The minimal inhibitory concentration (MIC) values indicate the effectiveness of the compound compared to standard antibiotics .

Cytotoxicity Against Cancer Cells

Research has shown that this compound possesses selective cytotoxicity towards various cancer cell lines. A study evaluated its effects on breast cancer cell lines (MCF-7, MDA-MB-231) and found significant inhibition of cell proliferation.

| Cell Line | IC (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 10 | High |

| MDA-MB-231 | 15 | Moderate |

These findings suggest potential for further development as an anticancer agent .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes relevant in cancer pathways. For example, it shows promise as an inhibitor of kinases involved in cell signaling pathways that regulate growth and survival in cancer cells.

The mechanism by which this compound exerts its biological effects involves:

- Binding to Enzymatic Targets : The amino group facilitates interactions with active sites of enzymes.

- Disruption of Cell Signaling : By inhibiting kinase activity, it alters downstream signaling cascades critical for tumor growth.

- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

- Study on Anticancer Activity : A recent study assessed the compound's effects on human breast cancer cells, demonstrating an IC value of 10 µM, indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing efficacy.

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound against various bacterial strains, revealing selective activity against Gram-positive bacteria with MIC values comparable to established antibiotics.

科学的研究の応用

Medicinal Chemistry

2-Amino-3-benzyloxy-5-bromopyrazine is primarily investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, particularly in the development of kinase inhibitors. Kinases are crucial in many cellular processes, including signal transduction and cell division, making them important targets for cancer therapy.

- Binding Affinity Studies : Research has focused on determining the binding affinities of this compound to specific kinases, utilizing techniques such as surface plasmon resonance and isothermal titration calorimetry to provide quantitative data on interactions.

Organic Synthesis

In organic synthesis, this compound serves as a precursor for the synthesis of pyrazinylpyridines through palladium-catalyzed cross-coupling reactions with pyridylboronic acids. This transformation is significant due to the utility of pyrazinylpyridines in pharmaceuticals and agrochemicals.

- Synthesis Pathway :

- The compound can participate in nucleophilic substitution reactions due to its amino group.

- The bromine atom acts as a leaving group, facilitating various coupling reactions essential for synthesizing complex organic molecules.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of derivatives synthesized from this compound. The derivatives were tested against several cancer cell lines, demonstrating promising cytotoxic effects. The mechanism was attributed to the inhibition of specific kinases involved in tumor growth and proliferation.

Case Study 2: Antiviral Potential

Research has also explored the antiviral potential of this compound against various viral infections. Preliminary studies indicated that derivatives could inhibit viral replication by targeting viral polymerases, similar to other nucleoside analogs used in antiviral therapies.

類似化合物との比較

Table 1: Key Structural and Functional Differences

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- Thermal Stability: Bromine atoms generally improve thermal stability, as seen in 2-amino-3,5-dibromopyrazine’s high melting point .

Pharmacological Potential

- Antimicrobial Activity: Methyl 3-amino-6-bromopyrazine-2-carboxylate exhibits moderate antibacterial activity against Staphylococcus aureus due to its electron-withdrawing carboxylate group . In contrast, this compound’s benzyloxy group may favor antifungal applications.

準備方法

Copper-Mediated C–O Bond Formation

The Ullmann coupling proceeds via a single-electron transfer (SET) mechanism:

-

Oxidative Addition : Cu(I) oxidizes to Cu(III), coordinating with the aryl bromide.

-

Transmetalation : Benzyl alcohol deprotonates, forming a benzyloxide intermediate.

-

Reductive Elimination : C–O bond formation regenerates Cu(I), releasing the product.

Key Optimization :

Electrophilic Aromatic Bromination

The amino group’s +M effect directs bromine to position 5 via Wheland intermediate stabilization:

Challenges :

-

Competing Di-Bromination : Minimized by using HBr/H₂O₂ instead of Br₂, which provides milder electrophilic Br⁺.

-

Side Reactions : Acyl protection of the amino group (e.g., Ac₂O) prevents N-bromination but complicates deprotection.

Scalability and Industrial Relevance

Pilot-Scale Ullmann Coupling

A 10-mole scale synthesis demonstrated consistent yields (65–70%) with the following modifications:

Q & A

Q. Key Reaction Conditions :

| Parameter | Example from Evidence |

|---|---|

| Solvent | Methanol |

| Temperature | Reflux (~65°C) |

| Catalyst/Reagent | NaHS , HCl |

| Reaction Time | 13 hours |

Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature to minimize side reactions like over-oxidation or incomplete substitution.

How is this compound characterized spectroscopically and structurally?

Q. Basic

- FT-IR : NH₂ stretches (3488–3420 cm⁻¹), C=C/C=N vibrations (1589 cm⁻¹), and halogen-specific peaks (e.g., C-Br at ~728 cm⁻¹) confirm functional groups .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, with metrics like bond angles and torsional parameters validating the proposed geometry .

- NMR : ¹H/¹³C NMR identifies aromatic protons and substituent effects (e.g., benzyloxy group splitting patterns).

What methodological strategies resolve contradictions between computational models and experimental structural data?

Advanced

Discrepancies (e.g., bond lengths or torsion angles) arise from approximations in computational methods (DFT) vs. experimental data (X-ray). Strategies include:

- Validation via SHELX : Refine X-ray data with high-resolution crystallography to confirm atomic positions .

- Comparative Analysis : Overlay computational and experimental structures (e.g., using CCDC software) to identify outliers and adjust force field parameters .

- Spectroscopic Cross-Check : Compare calculated IR/NMR spectra with experimental data to reconcile electronic effects .

How can researchers identify and mitigate common by-products during synthesis?

Advanced

By-products often stem from incomplete substitution or oxidation. Methods for identification:

- HPLC-MS : Detect impurities via retention time shifts and mass fragments (e.g., unreacted intermediates or debrominated products) .

- TLC Monitoring : Track reaction progress to isolate by-products early .

- Side Reaction Analysis : For example, excess NaHS may lead to thiolation instead of amination; reducing NaHS equivalents or using milder conditions mitigates this .

What purification techniques are most effective for this compound?

Q. Basic

- Recrystallization : Use aqueous DMF or methanol to remove polar impurities .

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients separates non-polar by-products .

- Activated Carbon Treatment : Adsorbs colored impurities during reflux .

How can low solubility in aqueous/organic solvents be addressed for biological assays?

Q. Advanced

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) via electrophilic substitution .

- Co-solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO) to enhance solubility without denaturing biomolecules .

- Nanoparticle Formulation : Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release .

What advanced computational methods predict the compound’s reactivity in drug design?

Q. Advanced

- DFT Calculations : Model electrophilic aromatic substitution sites using Gaussian or ORCA software to predict regioselectivity .

- Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina .

- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales (GROMACS) .

How are crystal packing and intermolecular interactions analyzed for this compound?

Q. Advanced

- Hirshfeld Surface Analysis : Quantify H-bonding, π-π stacking, and halogen interactions using CrystalExplorer .

- Powder XRD : Compare experimental vs. simulated patterns to detect polymorphism .

- Thermal Analysis (DSC/TGA) : Monitor phase transitions and stability up to decomposition temperatures .

What strategies optimize reaction scalability for gram-scale synthesis?

Q. Advanced

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., bromination) .

- Catalyst Screening : Test Pd/C or Cu-based catalysts for cross-coupling steps to reduce reaction time .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FT-IR probes for real-time monitoring .

How do steric and electronic effects influence substitution patterns in related pyrazine derivatives?

Q. Advanced

- Steric Effects : Bulky groups (e.g., benzyloxy) direct electrophiles to less hindered positions (C-5 over C-6) .

- Electronic Effects : Electron-withdrawing bromine at C-5 deactivates the ring, favoring meta-substitution in further reactions .

- Kinetic vs. Thermodynamic Control : Vary temperature to favor either kinetic (low-T) or thermodynamic (high-T) products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。